molecular formula C8H19N2NaO7S2 B14752253 PIPESmonosodiumsalthydrate

PIPESmonosodiumsalthydrate

货号: B14752253
分子量: 342.4 g/mol
InChI 键: RKGXWLIMRYZMBX-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

PIPESmonosodiumsalthydrate is a useful research compound. Its molecular formula is C8H19N2NaO7S2 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

分子式

C8H19N2NaO7S2

分子量

342.4 g/mol

IUPAC 名称

sodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate;hydrate

InChI

InChI=1S/C8H18N2O6S2.Na.H2O/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;/h1-8H2,(H,11,12,13)(H,14,15,16);;1H2/q;+1;/p-1

InChI 键

RKGXWLIMRYZMBX-UHFFFAOYSA-M

规范 SMILES

C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)[O-].O.[Na+]

产品来源

United States

Fundamental Principles of Pipesmonosodiumsalthydrate As a Zwitterionic Buffer System

Theoretical Underpinnings of Zwitterionic Buffering

PIPES is classified as a zwitterionic buffer because its molecule contains both a positive and a negative charge, resulting in a net neutral charge. sigmaaldrich.comsigmaaldrich.com The piperazine (B1678402) nitrogen atom can be protonated to carry a positive charge, while the sulfonate groups are deprotonated and carry negative charges. This dual-charge nature is a key feature of "Good's buffers," designed to be effective in biological systems. chemicalbook.compsu.edu

The zwitterionic character of PIPES provides several advantages. It tends to have high water solubility and minimal solubility in nonpolar solvents. chemicalbook.compsu.edu Furthermore, PIPES does not readily cross biological membranes, which is beneficial for in vitro cell culture studies. bio-world.combiocompare.com A significant advantage is its minimal interaction with metal ions; PIPES does not form significant complexes with most metal ions, making it a reliable non-coordinating buffer for experiments involving metalloenzymes or other metal-dependent systems. hbdsbio.comcephamls.com

Protonation Equilibria and pKa Values of PIPES Monosodium Salt Hydrate (B1144303)

PIPES is a diprotic acid, meaning it has two ionizable protons and therefore two pKa values. ontosight.aiwikipedia.org The first pKa is associated with the piperazine ring nitrogen, and the second is also associated with the other nitrogen on the piperazine ring. The relevant pKa for most biological applications is the second one, which falls near physiological pH. chemicalbook.comwikipedia.org The equilibrium for this second dissociation can be represented as:

HPIPES⁻ ⇌ H⁺ + PIPES²⁻

The pKa is the pH at which the concentrations of the protonated (acid) and deprotonated (base) forms are equal. biologydiscussion.comlibretexts.org For PIPES, the pKa value makes it an effective buffer in the pH range of 6.1 to 7.5. sigmaaldrich.comcephamls.com The specific pKa value is subject to slight variations depending on the temperature and concentration of the solution. psu.edumedium.com

PropertyValueReference
pKa₁~2.67 wikipedia.org
pKa₂ (at 25 °C)6.76 - 6.8 sigmaaldrich.compsu.eduwikipedia.org
Useful pH Range6.1 - 7.5 sigmaaldrich.combio-world.com

This table provides the acid dissociation constants (pKa) and the effective buffering range for PIPES.

Ionic Strength Regulation in PIPES Monosodium Salt Hydrate Solutions

The ionic strength of a buffer solution is a critical parameter in many biochemical experiments, as it can influence enzyme activity, protein stability, and interactions between molecules. ruc.dk PIPES solutions can have a relatively high ionic strength, which must be carefully managed, particularly in applications like cation-exchange chromatography. hbdsbio.com In such cases, a high ionic strength from the buffer can interfere with the binding of target molecules to the chromatography resin, thereby reducing separation efficiency. hbdsbio.com

The ionic strength (I) of a solution is calculated using the formula:

I = ½ Σcᵢzᵢ²

where cᵢ is the molar concentration of an ion and zᵢ is its charge. psu.edu The ionic strength of a PIPES buffer depends on the total buffer concentration and the pH of the solution, as these factors determine the relative concentrations of the different charged species of PIPES. psu.edu For instance, at its pKa, a PIPES buffer will have an ionic strength that is a function of the concentrations of the singly and doubly charged anionic forms and the counter-ion (e.g., Na⁺). psu.edu It is often recommended to use a low concentration of PIPES buffer to maintain buffering capacity while minimizing adverse effects from high ionic strength. hbdsbio.com

Temperature-Dependent Thermodynamic Characteristics of PIPES Monosodium Salt Hydrate Buffering

The pKa of a buffer, and thus its buffering capacity, can be influenced by temperature. medium.comresearchgate.net One of the criteria for Good's buffers was minimal change in pKa with temperature. chemicalbook.compsu.edu PIPES exhibits this characteristic, making it a stable buffer for experiments conducted at various temperatures. medium.com The change in pKa per degree Celsius (ΔpKa/°C) for PIPES is significantly lower than for many other common buffers, such as Tris. biologydiscussion.compromega.com

The temperature dependence of the pKa is related to the enthalpy of ionization (ΔH°) of the buffer. ruc.dkcancer.gov A lower enthalpy change results in less variation of the pKa with temperature. Thermodynamic studies have determined these values for PIPES, providing a basis for predicting its behavior under different thermal conditions.

Thermodynamic ParameterValueReference
ΔpKa/°C-0.0085 promega.com
Enthalpy of Ionization (ΔH°) at 298.15 K11.2 kJ mol⁻¹ cancer.gov
Heat Capacity Change of Ionization (ΔCp°) at 298.15 K22 J K⁻¹ mol⁻¹ cancer.gov

This table presents key thermodynamic data for the ionization of PIPES, illustrating its relative stability with temperature changes.

Applications of Pipesmonosodiumsalthydrate in Structural Biology Methodologies

Optimization of Protein and Nucleic Acid Crystallization with PIPES monosodium salt hydrate (B1144303)

The formation of well-ordered crystals is the linchpin of X-ray crystallography. The composition of the crystallization buffer is a critical factor that can significantly influence the outcome of these experiments. PIPES monosodium salt hydrate plays a multifaceted role in this process, from controlling the delicate balance of solubility to shaping the final crystal quality.

Crystallization is a thermodynamic process that requires a state of supersaturation, where the concentration of the macromolecule exceeds its solubility limit in a controlled manner, leading to the formation of an ordered solid phase (the crystal) rather than amorphous precipitate. amazonaws.com The pH of the solution is a critical determinant of a protein's solubility, and the buffering capacity of PIPES is instrumental in maintaining the precise pH required to achieve and maintain this delicate supersaturated state. nih.gov By providing a stable pH environment, PIPES monosodium salt hydrate helps to control the rate of nucleation, the initial formation of crystal seeds. nasa.gov This control is crucial, as too rapid a nucleation process can lead to a shower of small, unusable microcrystals, while too slow a process may result in no crystals at all. The zwitterionic nature of PIPES and its low propensity to interact with metal ions further contribute to a predictable and stable ionic environment, which is essential for reproducible crystallization outcomes.

The "habit" of a crystal refers to its external morphology, which can impact its suitability for X-ray diffraction analysis. The buffer composition can directly influence the crystal habit. While specific studies detailing the direct impact of PIPES monosodium salt hydrate on the habit of a wide range of protein crystals are not extensively documented in publicly available literature, the principle that buffer components affect crystal packing and growth is well-established. A stable and appropriate pH, as maintained by PIPES, is crucial for consistent intermolecular interactions that dictate the formation of a well-ordered crystal lattice.

The ultimate measure of a crystal's quality is its ability to diffract X-rays to high resolution. Poorly ordered crystals or those with internal defects will yield low-resolution diffraction data, hindering the determination of an accurate atomic model. The stabilizing effect of PIPES monosodium salt hydrate on the macromolecule in solution can translate to the formation of more highly ordered crystals with improved diffraction quality. While specific quantitative data is often protein-dependent and not always published, the use of Good's buffers like PIPES is a common strategy to improve crystal quality. hamptonresearch.com For instance, optimizing buffer conditions, including the type of buffer, is a standard procedure to improve diffraction resolution from an initial hit. nih.gov

Given the empirical nature of protein crystallization, screening a wide range of conditions is essential to identify an initial crystallization "hit." PIPES monosodium salt hydrate is a common component of many commercially available and in-house developed crystallization screens. nih.gov These screens typically vary systematically in pH, precipitant type, and concentration.

A common strategy is to use a sparse matrix screen, which samples a wide range of chemical space with a limited number of conditions. nih.gov Once an initial hit is identified in a condition containing PIPES, optimization is performed by systematically varying the pH of the PIPES buffer in small increments (e.g., 0.1-0.2 pH units) and adjusting the concentration of the precipitant and the macromolecule. Grid screens around the initial hit condition are a powerful optimization tool.

Table 1: Illustrative Screening Strategy for a Hypothetical Protein with PIPES Monosodium Salt Hydrate

ParameterInitial Screen (Sparse Matrix)Optimization (Grid Screen)
Buffer PIPES monosodium salt (among others like HEPES, Tris)PIPES monosodium salt
pH 6.5, 7.0, 7.56.8, 6.9, 7.0, 7.1, 7.2
Precipitant (e.g., PEG 8000) 10%, 20%18%, 20%, 22%, 24%
Protein Concentration 10 mg/mL8 mg/mL, 10 mg/mL, 12 mg/mL

This table represents a generalized screening approach. The optimal conditions will be specific to the target macromolecule.

Cryo-Electron Microscopy (Cryo-EM) and Cryo-Electron Tomography (Cryo-ET) Sample Preparation Utilizing PIPES monosodium salt hydrate

Cryo-EM has emerged as a powerful technique for determining the structures of large macromolecular complexes in their near-native state. The quality of the vitrified (flash-frozen) sample is paramount to achieving high-resolution reconstructions. PIPES monosodium salt hydrate is a valuable component in the buffers used for preparing these delicate samples.

The goal of vitrification is to embed the macromolecules in a thin layer of amorphous (non-crystalline) ice. The composition of the buffer in which the sample is vitrified is critical for preserving the structural integrity of the complex. While a vast number of vitrification buffer compositions are used across different labs and for different samples, the principles of buffer selection are consistent. The buffer must maintain a stable pH and be compatible with the vitrification process.

PIPES monosodium salt hydrate is often chosen for cryo-EM sample preparation due to its pKa being close to physiological pH and its minimal interference with the sample. While specific, universally applied recipes are rare, a typical vitrification buffer containing PIPES would be part of a broader optimization process. Researchers often screen different buffers, including PIPES, HEPES, and Tris, at various pH values and salt concentrations to find the optimal conditions for their specific target. nih.govthermofisher.com The choice of buffer can significantly impact particle distribution and prevent aggregation on the cryo-EM grid. thermofisher.com

Maintaining the stability of large, often dynamic, macromolecular assemblies is a major challenge in cryo-EM sample preparation. The buffer plays a crucial role in preventing the dissociation or denaturation of these complexes. The consistent pH environment provided by PIPES monosodium salt hydrate helps to maintain the native charge distribution on the protein surface, which is critical for preserving the intricate network of interactions that hold the complex together.

The low metal-binding affinity of PIPES is also advantageous in this context, as it prevents the chelation of essential metal ions that may be required for the structural integrity or enzymatic activity of the macromolecule. While quantitative data on the stabilizing effect of PIPES compared to other buffers is often specific to the complex being studied, the principles of protein stability suggest that a well-buffered solution at an optimal pH is a key factor for successful cryo-EM analysis. nih.govnih.gov Biophysical techniques like differential scanning fluorimetry (DSF) can be used to screen for optimal buffer conditions that enhance the thermal stability of a protein, which often correlates with its suitability for cryo-EM. nih.gov

Table 2: General Components of a Cryo-EM Vitrification Buffer

ComponentPurposeTypical Concentration Range
Buffering Agent Maintain stable pH20-50 mM
(e.g., PIPES-NaOH , HEPES-NaOH)
pH Optimize protein stability and solubility6.5 - 8.0
Salt (e.g., NaCl, KCl) Modulate ionic strength50-150 mM
Additives (e.g., DTT, TCEP) Reducing agents to prevent disulfide bond formation1-5 mM
Detergents (for membrane proteins) Solubilize and stabilize membrane proteinsVaries (often around the CMC)

This table provides a general overview of components. The specific composition, including the choice of buffer, must be empirically determined for each sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation with PIPES Monosodium Salt Hydrate

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules in solution. The quality of the NMR spectrum is highly dependent on the careful preparation of the sample. dntb.gov.ua PIPES monosodium salt hydrate is often employed as a buffering agent in NMR studies due to its ability to maintain a stable pH in a physiologically relevant range without significantly perturbing the biological system under investigation. researchgate.net

Compatibility of PIPES Monosodium Salt Hydrate with Isotopic Labeling Strategies

Isotopic labeling, such as the incorporation of ¹⁵N and ¹³C, is a cornerstone of modern biomolecular NMR, as it enhances sensitivity and enables the use of multidimensional experiments to resolve spectral overlap. nih.gov This process is typically carried out in vivo during protein expression, for instance, by growing bacteria in minimal media containing ¹⁵N-labeled ammonium (B1175870) chloride and/or ¹³C-labeled glucose as the sole nitrogen and carbon sources.

The compatibility of PIPES monosodium salt hydrate with these strategies is exceptionally high, primarily because the buffer is introduced at a much later stage. The labeling occurs during the biosynthesis of the protein, whereas the PIPES buffer is a component of the final solution used for the NMR measurement itself.

The key characteristics of PIPES that ensure this compatibility are:

Chemical Inertness: PIPES is chemically and enzymatically stable and does not react with the amino acid side chains or the polypeptide backbone of the labeled protein. himedialabs.com

Separation of Processes: The isotopic labeling is an upstream process, completed and purified away from the labeling media components long before the final NMR sample is prepared with the PIPES buffer.

Therefore, PIPES does not interfere with the incorporation of stable isotopes into the biomolecule. Its role is to provide a stable and non-interactive environment for the fully labeled and purified protein during the NMR experiment, ensuring that the structural and dynamic information obtained is representative of the molecule's native state.

Minimization of NMR Signal Interference by PIPES Monosodium Salt Hydrate Buffer Components

A significant challenge in NMR is the potential for signals from buffer components to overlap with and obscure the signals from the biomolecule of interest. Since PIPES is an organic molecule (C₈H₁₈N₂O₆S₂), its protons will generate signals in a ¹H NMR spectrum.

The ¹H NMR spectrum of PIPES is characterized by two main signals corresponding to the protons on its piperazine (B1678402) ring and the ethane (B1197151) sulfonic acid groups. chemicalbook.com These signals are typically found in the range of approximately 3.0 to 3.8 ppm. chemicalbook.comresearchgate.net

Proton Environment in PIPESApproximate Chemical Shift (ppm)Potential for Overlap with Protein Signals
Piperazine ring protons (-CH₂-N-CH₂-)~3.4 ppmCan overlap with the Hα protons of some amino acids and certain side-chain protons.
Ethane sulfonic acid protons (-CH₂-S-)~3.6 ppmCan overlap with the Hα protons of some amino acids and certain side-chain protons.

This is an interactive table. The chemical shifts are approximate and can vary with pH, temperature, and ionic strength.

While there is potential for overlap, several factors mitigate this issue:

Distinct Signal Pattern: The PIPES signals are typically sharp and have a well-defined pattern, making them distinguishable from the broader, more complex signals of a protein.

Spectral Windows: Many important regions of a protein's NMR spectrum, such as the amide proton region (typically ~7.0-9.5 ppm) used in ¹H-¹⁵N HSQC experiments, are completely free of interference from the PIPES buffer. oregonstate.edu

Deuteration: For experiments where overlap in the 3-4 ppm region is problematic, using a deuterated version of the PIPES buffer would eliminate its ¹H signals entirely. However, deuterated Good's buffers are not as commonly available or cost-effective as standard preparations.

Low Concentration: Using the lowest effective concentration of the buffer can minimize the intensity of its signals relative to the analyte signals.

Research studies utilizing PIPES in NMR experiments confirm that its signals are confined to a specific region, allowing for unhindered analysis of other parts of the spectrum, such as those arising from peptide-lanthanide interactions. researchgate.net Careful selection of experimental parameters and focusing on non-overlapping spectral regions allows for the effective use of PIPES in NMR.

Effects on Biomolecular Conformational Dynamics as Probed by NMR

NMR is unique in its ability to probe the conformational dynamics of biomolecules over a wide range of timescales. A crucial requirement for such studies is that the buffer itself does not significantly alter these dynamics. Buffer ions can interact with the protein surface, modulating electrostatic interactions and potentially altering the protein's conformational landscape and stability. acs.orgnih.gov

PIPES, as a zwitterionic Good's buffer, is specifically designed to minimize such effects. himedialabs.com Its zwitterionic nature at physiological pH means it has a net neutral charge, reducing its tendency to accumulate around charged regions of a protein or significantly disrupt the native hydration shell. This is in contrast to many simple salt ions, which can have pronounced effects on protein stability and dynamics (the Hofmeister series). dntb.gov.ua

While all buffer components will have some interaction with a protein, PIPES is chosen to ensure these interactions are weak and non-specific. Its primary role is to control pH with minimal "salt effect," thus providing a stable environment that closely mimics physiological conditions. By minimizing perturbations to the protein's surface charge and hydration, PIPES helps to preserve the intrinsic conformational dynamics of the biomolecule. nih.gov This makes it a suitable choice for NMR studies aimed at characterizing the native dynamic properties of proteins and nucleic acids, as it allows researchers to be more confident that the observed dynamics are a feature of the biomolecule itself, rather than an artifact induced by the buffer system.

Impact of Pipesmonosodiumsalthydrate on Biomolecular Activity and Stability in Research Models

Modulation of Enzyme Kinetics and Catalysis by PIPES Monosodium Salt Hydrate (B1144303) Buffer Conditions

The buffer environment can significantly influence enzymatic reactions. PIPES, due to its specific chemical properties, can affect enzyme kinetics by altering the optimal pH for activity, influencing substrate interactions, and impacting the complex conformational changes that govern catalysis and regulation.

The effective buffering range of PIPES, from pH 6.1 to 7.5, covers the optimal activity range for a vast number of enzymes, making it a frequent choice for enzyme assays and protein purification protocols. ontosight.aihbdsbio.comhopaxfc.com Research has shown that maximal stability and, by extension, optimal activity for certain biomolecules can be achieved within this range. For instance, human Immunoglobulin G (IgG) demonstrated maximal thermal stability at pH 7.0 in a PIPES buffer system. nih.gov In the context of chromatography, a common step in enzyme purification, the optimal pH range for separating proteins using cation exchange chromatography with a PIPES buffer is typically between 6.0 and 8.0. vacutaineradditives.com The specific pH chosen within the PIPES buffering range is critical, as deviations can lead to decreased protein stability and loss of function. whiterose.ac.uk

Below is a table summarizing the key pH-related properties of PIPES buffer relevant to its use in enzymatic systems.

PropertyValue/RangeReference
Effective pH Buffering Range6.1 - 7.5 ontosight.aivacutaineradditives.comyacooscience.comhopaxfc.com
pKa (at 25°C)~6.80 ontosight.aiinterchim.fr
Optimal pH for Max IgG Stability7.0 nih.gov
Optimal pH for Cation Exchange6.0 - 8.0 vacutaineradditives.com

PIPES can influence the fundamental parameters of enzyme kinetics: substrate binding (often represented by the Michaelis constant, Km, or the dissociation constant, Kd) and the catalytic turnover rate (kcat). These effects are often linked to the ionic strength and concentration of the buffer. yacooscience.comhbdsbio.com

A study on the formation of the cysteine synthase (CS) multi-enzyme complex found that the buffer's ionic strength, adjusted using PIPES, had a profound effect on the reaction kinetics. Increasing the ionic strength from 0.017 M to 0.117 M by using PIPES buffer at a constant pH of 7 resulted in a significant decrease in the maximum rate of complex formation (kmax) from 99 s⁻¹ to 35 s⁻¹, while the dissociation constant (Kd) was not apparently affected. nih.gov This suggests that electrostatic interactions, which are dampened at higher ionic strength, are critical for the rapid association of the enzyme subunits. nih.gov

Table: Effect of Ionic Strength (Adjusted with PIPES Buffer) on Cysteine Synthase Complex Formation Data adapted from a study on the kinetics of the CS multienzyme complex. nih.gov

Ionic Strength (M) Maximum Rate (kmax, s⁻¹) Dissociation Constant (Kd, µM)
0.017 99 ± 6 0.08 ± 0.02

Furthermore, single-molecule studies on the restriction enzyme EcoRV have revealed subtle differences in enzyme movement on DNA depending on the buffer used. While the one-dimensional diffusion constant (a measure of sliding along the DNA) was similar in PIPES, Tris, HEPES, and phosphate (B84403) buffers, the frequency of three-dimensional "jumps" between distant DNA sites was lower in PIPES (10% of events) compared to Tris (16% of events). nih.gov This indicates that while the fundamental sliding mechanism may be unaffected, the mode of target searching can be influenced by the specific buffer environment. nih.gov

The function of many enzymes is regulated by allosteric mechanisms, which involve conformational changes at sites distinct from the active site. The buffer can stabilize or destabilize specific protein conformations, thereby influencing its activity.

One study proposed that PIPES buffer could decrease the activity of Na+/K+-ATPase by stabilizing the protein's conformation. nih.gov This stabilization could potentially hinder the necessary conformational changes required for the enzyme's catalytic cycle. nih.gov Similarly, research on human serum transferrin, a protein that binds and transports iron, showed that buffer composition is a key variable. rsc.org Differences in iron-binding affinity observed between experiments conducted in PIPES versus HEPES buffer were attributed, in part, to the buffer's influence on the protein's dynamics and conformation. rsc.org This suggests that PIPES can modulate the stability of different conformational states, which in turn affects ligand binding and, consequently, the protein's biological function. rsc.org The binding of a ligand can itself induce conformational changes, and the presence of PIPES can influence the energetic landscape of these transitions. nih.gov

Macromolecular Stability and Folding Studies in the Presence of PIPES Monosodium Salt Hydrate

The stability of macromolecules like proteins is a delicate balance of forces. The solvent environment, including the buffer, plays a critical role in maintaining the native, functional structure. PIPES can influence this stability through several physicochemical mechanisms.

The concept of excluded volume posits that the presence of solute molecules, such as buffer components, reduces the volume available to macromolecules, a phenomenon that can impact their stability and association. This "macromolecular crowding" effect can favor more compact folded states and promote the assembly of protein complexes.

A clear example of this can be seen in studies of fibrin (B1330869) self-assembly. Research demonstrated that increasing concentrations of PIPES buffer resulted in the formation of fibrin networks composed of significantly thinner fibers. acs.org This suggests that the PIPES molecules in the solution hamper the lateral association of fibrin protofibrils, a key step in forming a robust fibrin clot. acs.org This effect is not unique to PIPES but is also observed with other "Good's buffers" like HEPES, indicating a general physicochemical mechanism rather than a specific chemical interaction. acs.org Such modulation of macromolecular assembly highlights how buffer components can exert significant structural influence through nonspecific, volume-related effects. acs.orgresearchgate.net

Proteins in solution are surrounded by a shell of water molecules, known as the hydration shell. Cosolvents and buffer molecules can alter this shell through "preferential interactions," where either the cosolvent or water is preferentially accumulated at the protein's surface. This modulation can significantly impact protein stability. researchgate.net

Research has provided direct evidence of PIPES's ability to enhance protein stability. A study on ornithine carbamoyltransferase from a psychrophilic (cold-adapted) bacterium found that the enzyme's stability in PIPES buffer was 1.5 times higher than in Tris-HCl buffer. asm.org This enhanced stability is a direct consequence of the favorable interactions between the protein and the PIPES buffer environment.

Conversely, buffer components can interact directly with other solutes, such as metal ions, which can complicate the interpretation of binding studies. Isothermal titration calorimetry (ITC) studies of zinc binding to carbonic anhydrase revealed that significant heat changes occur simply from mixing the metal ion with the PIPES buffer. nih.gov This necessitates careful correction to determine the true thermodynamics of the protein-metal interaction. nih.gov The data below illustrates how the observed binding enthalpy (ΔH) for Zn²⁺ binding to carbonic anhydrase varies significantly depending on the buffer used, underscoring the direct interaction of the buffer with system components. researchgate.net

Table: Buffer-Dependent Thermodynamics of Zn²⁺ Binding to Carbonic Anhydrase Data adapted from an ITC study illustrating buffer-metal ion interactions. researchgate.net

Buffer (100 mM, pH 7.4) Observed Enthalpy (ΔH, kcal/mol)
ACES -16.4

These findings demonstrate that PIPES does not act merely as an inert pH stabilizer. Instead, it actively participates in the solution's chemistry, modulating the hydration shell and engaging in preferential interactions that can enhance protein stability or influence ligand-binding measurements. nih.govresearchgate.net

Prevention of Protein Aggregation and Promotion of Colloidal Stability by PIPES monosodium salt hydrate

The stability of proteins in solution is a critical factor for successful biochemical and structural studies, as non-optimal conditions can lead to irreversible aggregation and loss of function. utsouthwestern.edunih.gov PIPES monosodium salt hydrate is utilized as a buffering agent to mitigate these issues by maintaining a stable pH and favorable solution environment, thereby preventing protein aggregation and promoting colloidal stability. nih.govbiocompare.com

The prevention of aggregation is intrinsically linked to both the conformational stability (the protein's ability to remain in its native, folded state) and the colloidal stability (the nature of protein-protein interactions in solution). nih.gov Buffering agents like PIPES influence these properties by modulating the electrostatic interactions on the protein surface. Research indicates that buffer molecules can adsorb to the surface of proteins, altering their surface charge and thus affecting the repulsive or attractive forces between protein molecules. nih.govacs.org By maintaining a pH where a protein has a net charge, electrostatic repulsion can be enhanced, preventing the close association that leads to aggregation. nih.govgbiosciences.com

A key mechanism by which PIPES prevents aggregation is by enhancing the thermal stability of proteins. An increase in a protein's thermal denaturation midpoint (Tm) in a specific buffer is a strong indicator of that buffer's stabilizing effect. unibas.ch A Thermofluor assay, a high-throughput method for measuring protein thermal stability, was used to identify optimal buffer conditions for the herpesviral protein UL37. nih.gov In this study, various buffers were screened, and PIPES at pH 7.0 was identified as providing the highest thermal stability for the UL37N protein, demonstrating its effectiveness in preventing thermally induced unfolding and subsequent aggregation. nih.gov

Table 1: Buffer Conditions Screened for Optimal Thermostability of UL37N Protein nih.gov

Buffer ComponentpHSalt Concentration (NaCl)AdditiveRelative Stability
PIPES 7.0 Low Glycerol (B35011) Highest
Na-Malonate7.0LowGlycerolHigh
Tris8.0VariedNoneModerate
HEPES7.5VariedNoneModerate
MES6.0VariedNoneLower
Acetate5.0VariedNoneLower
This table is an illustrative summary based on the findings that PIPES and Na-Malonate at pH 7.0 with low salt and glycerol provided the highest stability for the UL37N protein.

Research on Nucleic Acid Conformation and Functional Integrity in PIPES monosodium salt hydrate Buffers

Effects of PIPES monosodium salt hydrate on DNA and RNA Structural Dynamics

The biological function of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) is critically dependent on their three-dimensional structures. These conformations are dynamic and sensitive to the surrounding chemical environment, including pH, ionic strength, and the presence of specific ions. elifesciences.orgnih.gov PIPES monosodium salt hydrate is used in molecular biology applications, such as nucleic acid extraction, to provide a stable and protective environment that preserves the structural and functional integrity of these macromolecules. yunbangpharm.com

The stability of RNA tertiary structure, for example, is highly dependent on the concentration of cations like Mg²⁺ and Na⁺, which shield the electrostatic repulsion between the negatively charged phosphate groups of the nucleic acid backbone, allowing the RNA to fold into its compact, active conformation. nih.govnih.gov Buffers like PIPES play a crucial role by maintaining a constant pH, which is essential because pH changes can alter the protonation state of the nucleotide bases and affect hydrogen bonding, thereby disrupting secondary and tertiary structures. elifesciences.org

Furthermore, many nucleic acids function in complex with proteins to form ribonucleoproteins (RNPs). nih.govfredhutch.org In these complexes, the buffer system is vital for ensuring that both the protein and the nucleic acid components are correctly folded. For instance, some proteins act as "maturases" that help their cognate RNA intron fold into a catalytically active conformation for self-splicing. fredhutch.org The use of a well-defined buffer system like PIPES is essential for in vitro studies of these processes, ensuring that observed conformational changes are due to the specific interactions being studied rather than buffer-induced artifacts. The zwitterionic nature of PIPES and its minimal interaction with metal ions make it a suitable choice for such sensitive assays. biocompare.com

Optimization of PIPES monosodium salt hydrate for Nucleic Acid-Binding Assays

Nucleic acid-binding assays, which measure the interaction between proteins and DNA or RNA, are fundamental to molecular biology. The "ideal" binding buffer for these assays does not exist; conditions must be empirically optimized for each specific protein-nucleic acid pair to ensure specific and robust binding while minimizing non-specific interactions. researchgate.net The optimization process typically involves screening different buffer types, pH levels, and salt concentrations. researchgate.netdovepress.com

PIPES is often included in screens for optimal assay buffers due to its pKa near physiological pH and its compatibility with many biological systems. bostonbioproducts.comnih.gov A study aimed at developing a high-throughput fluorescence polarization (FP) assay for inhibitors of the EZH2-EED protein interaction systematically tested several buffers at different pH values. nih.gov While HEPES at pH 8.0 was ultimately selected, PIPES at pH 6.2 was evaluated as a viable alternative, highlighting its role in the optimization process. The researchers noted that PIPES buffer could be used for compounds that exhibited poor solubility in the primary buffer, demonstrating the importance of having optimized alternatives. nih.gov

Table 2: Buffer Systems Screened for Fluorescence Polarization (FP) Assay Optimization nih.gov

BufferpH TestedPurpose in Screening
Citrate5.1Evaluate acidic conditions
PIPES 6.2 Evaluate near-neutral/slightly acidic conditions
Bis-Tris7.0Evaluate neutral conditions
HEPES8.0Evaluate slightly alkaline conditions
Bis-Tris Propane9.3Evaluate alkaline conditions
This table summarizes the buffers tested to find the optimal pH and buffer composition for a protein-binding assay.

General principles for optimizing a PIPES-based buffer for a DNA-protein interaction assay include varying the salt concentration (typically NaCl or KCl) in a range from 50 mM to 300 mM to modulate the strength of electrostatic interactions. researchgate.net Additionally, the inclusion of divalent cations like MgCl₂, which can be crucial for the structure of both the nucleic acid and the protein, and reducing agents like DTT to prevent protein oxidation, are common variables in the optimization process. researchgate.netnih.gov

Pipesmonosodiumsalthydrate in Cell Free Biological Systems and Synthetic Constructs

Buffer System Optimization for Cell-Free Protein Expression with PIPES Monosodium Salt Hydrate (B1144303)

Cell-free protein synthesis (CFPS) has become a powerful platform for rapid protein production and engineering. nih.govnih.gov The optimization of the reaction environment is a key factor in maximizing protein yields and functionality. nih.govresearchgate.net PIPES monosodium salt hydrate plays a significant role in this optimization process, particularly in maintaining stable reaction conditions.

Maintaining Reaction Homeostasis and Sustained Protein Synthesis in PIPES Monosodium Salt Hydrate-Buffered Lysates

The pH of the reaction mixture is a critical parameter that can significantly impact the efficiency of cell-free protein synthesis. PIPES, with a pKa of approximately 6.8 at 20-25°C, is an effective buffer in the physiological pH range of 6.1 to 7.5. bostonbioproducts.combio-world.comgenscript.com This range is highly suitable for most cell-free expression systems, which typically operate within this pH window to ensure the stability and activity of the translational machinery.

Table 1: Properties of PIPES Monosodium Salt Hydrate Relevant to Cell-Free Systems

PropertyValueReference
Molecular FormulaC₈H₁₇N₂NaO₆S₂ bio-world.com
Molecular Weight324.35 g/mol bio-world.com
pKa (at 25°C)6.8 genscript.com
Usable pH Range6.1 - 7.5 ontosight.aibostonbioproducts.combio-world.com
AppearanceWhite Crystalline Powder genscript.com

This table is interactive. You can sort and filter the data.

Enhancing Protein Solubility and Folding Yields in Cell-Free Environments with PIPES Monosodium Salt Hydrate

The choice of buffer can impact the solubility of proteins, especially intrinsically disordered proteins which are more prone to aggregation. springernature.com While specific studies directly linking PIPES to enhanced folding yields in cell-free systems are not extensively detailed in the provided results, its ability to maintain a stable and optimal pH environment indirectly contributes to creating conditions conducive to proper protein folding. By preventing pH-induced denaturation and aggregation, PIPES helps to maximize the yield of soluble and correctly folded proteins. nih.gov

Utilization of PIPES Monosodium Salt Hydrate in Cell-Free Systems for Synthetic Biology Applications

Synthetic biology aims to design and construct new biological parts, devices, and systems. Cell-free systems are increasingly being used as a platform for prototyping and testing synthetic gene circuits and metabolic pathways. nih.govbiorxiv.org The open nature of cell-free systems allows for the direct manipulation of the reaction environment, making them ideal for synthetic biology applications. nih.gov

In this context, PIPES monosodium salt hydrate serves as a reliable buffering agent to ensure the robust performance of these synthetic constructs. The stability and predictability of the reaction environment are paramount for the successful implementation of complex genetic circuits and metabolic pathways in a cell-free format. The use of a well-characterized buffer like PIPES contributes to the reproducibility and reliability of these experiments.

Role of PIPES Monosodium Salt Hydrate in Cell-Free Biosensor Development and Characterization

Cell-free biosensors are emerging as powerful tools for the rapid detection of various molecules, including environmental contaminants and disease biomarkers. nih.govnih.gov These biosensors typically rely on the principles of gene expression, where the presence of a target molecule triggers the synthesis of a reporter protein.

The performance of cell-free biosensors is highly dependent on the stability and efficiency of the underlying transcription and translation processes. PIPES buffer is utilized to maintain the optimal pH for these reactions, ensuring a reliable and sensitive response of the biosensor. nih.gov The inert nature of PIPES, with its low potential for interference with the sensing mechanism, makes it a suitable choice for these applications. The development of robust and field-deployable biosensors often involves the lyophilization of reaction components, and the stability of the buffer under these conditions is an important consideration. nih.gov

Comparative Analysis of Pipesmonosodiumsalthydrate with Alternative Biological Buffer Systems

Relative Advantages and Disadvantages of PIPES Monosodium Salt Hydrate (B1144303) in Specific Research Applications

PIPES [piperazine-N,N′-bis(2-ethanesulfonic acid)] is a zwitterionic buffer that belongs to the group of "Good's buffers," which were developed to meet several criteria for biological research, including having a pKa value near physiological pH, high water solubility, and minimal interaction with biological components. wikipedia.orgbostonbioproducts.com PIPES monosodium salt hydrate offers the advantage of being a pre-neutralized form, simplifying buffer preparation.

Compatibility with Divalent Cations and Metal-Dependent Enzyme Systems

A significant advantage of PIPES is its negligible capacity to bind most divalent cations. hopaxfc.comwikipedia.org This characteristic is crucial in studies involving metal-dependent enzymes, where the chelation of essential metal cofactors by the buffer would inhibit enzyme activity. researchgate.netacs.org Unlike buffers such as phosphate (B84403), which can precipitate with divalent metals like Ca²⁺ and Mg²⁺, or Tris, which contains a reactive amine group that can chelate metal ions, PIPES provides a stable pH environment without significantly interfering with metal ion concentrations. researchgate.netacs.orgpromega.com This makes PIPES, along with other Good's buffers like HEPES, MOPS, and TES, particularly suitable for investigating these biological systems. hopaxfc.comresearchgate.net The minimal interaction with metal ions ensures that the observed effects are due to the experimental variables rather than an artifact of the buffer system. hopaxfc.comresearchgate.net

However, it is important to note that while PIPES is considered a non-coordinating buffer, no buffer is entirely inert. hopaxfc.comhopaxfc.com For instance, some studies have shown that even "non-coordinating" buffers can have subtle interactions with certain metal ions under specific conditions. acs.org

Reduced Interaction Potential with Biomolecules Compared to Other Buffers

PIPES is a zwitterionic compound, meaning it possesses both positive and negative charges but has a net neutral charge. bostonbioproducts.com This property, along with its high water solubility and low solubility in nonpolar environments, contributes to its low potential for interacting with and accumulating within biological membranes. wikipedia.orgbostonbioproducts.com Buffers are not inert components in a reaction; they can influence the conformational equilibria, dynamics, and catalytic properties of proteins simply by their presence. promega.comaimspress.com For example, Tris buffer contains a reactive amine group that can interfere with certain assays and chemical modifications. promega.com In contrast, the structure of PIPES is generally considered to be more biochemically inert, making it a preferable choice for sensitive biochemical and structural studies where minimizing buffer-biomolecule interactions is critical. wikipedia.orgbostonbioproducts.com

Methodologies for Decoupling PIPES Monosodium Salt Hydrate-Induced Effects from pH-Dependent Phenomena

In experiments where pH is a variable, it is common to use different buffers to cover a wide pH range. aimspress.com However, this practice can introduce confounding variables, as any observed changes could be due to the different buffer molecules rather than the change in pH itself. aimspress.com To isolate pH-dependent effects from buffer-specific artifacts, several methodologies can be employed.

One approach is the use of "universal buffers," which are mixtures of several buffering agents with overlapping pKa values. aimspress.com A universal buffer composed of non-coordinating buffers like MES, HEPES, and CHES can provide a linear pH response over a broad range, eliminating the need to switch buffers and thus decoupling buffer-induced changes from pH-induced changes. aimspress.comnih.gov

Another strategy involves careful experimental design and control. This includes performing control experiments at a constant pH with different buffer species to identify any buffer-specific effects. Additionally, when studying metalloenzymes, comparing results obtained with a non-coordinating buffer like PIPES to those obtained with a known chelating buffer can help to elucidate the role of metal ions in the observed phenomena. acs.org

Performance Comparison of PIPES Monosodium Salt Hydrate in High-Throughput Screening Formulations

High-throughput screening (HTS) involves the rapid testing of large numbers of compounds, often in miniaturized formats. The choice of buffer in HTS formulations is critical for ensuring assay robustness and reliability. The desirable properties of Good's buffers, including PIPES, such as high chemical stability, low UV absorbance, and minimal interference with biological reactions, make them well-suited for HTS applications. wikipedia.orginterchim.fr

In the context of HTS for salt screening of active pharmaceutical ingredients (APIs), the buffer can influence the crystallization and solubility of the target molecules. researchgate.net The low ionic strength and non-coordinating nature of PIPES can be advantageous in preventing unwanted precipitation or complexation with the compounds being screened.

The performance of PIPES in HTS can be compared to other common buffers based on several parameters:

Buffer Useful pH Range Metal Ion Binding Interaction with Biomolecules Suitability for HTS
PIPES 6.1–7.5 bostonbioproducts.comNegligible for most divalent cations hopaxfc.comresearchgate.netLow wikipedia.orgbostonbioproducts.comHigh, due to stability and low interference wikipedia.orginterchim.fr
HEPES 6.8–8.2 bostonbioproducts.comLow hopaxfc.comresearchgate.netLow wikipedia.orgbostonbioproducts.comHigh, widely used in cell-based assays bostonbioproducts.com
Tris 7.5–9.0Can chelate metal ions acs.orgReactive amine group can interfere promega.comModerate, potential for interference
Phosphate 6.5–7.5Forms insoluble precipitates with divalent cations researchgate.netCan participate in biochemical reactionsLow to moderate, depending on the assay

Table 1: Comparative Properties of Common Biological Buffers in the Context of High-Throughput Screening. This table summarizes key characteristics of PIPES and other common buffers, highlighting their relative suitability for HTS applications based on their chemical properties and potential for interference.

Advanced Research Perspectives and Methodological Innovations Involving Pipesmonosodiumsalthydrate

Development of Novel PIPES Monosodium Salt Hydrate-Based Buffer Formulations for Specialized Research Needs

The inherent properties of PIPES, such as its buffering capacity near physiological pH and minimal interaction with metal ions, make it a foundational component for developing specialized buffer systems for various research applications. wikipedia.orgbiocompare.com

One significant area of application is in protein crystallography . numberanalytics.com The formation of high-quality protein crystals is highly dependent on the buffering conditions, including pH, ionic strength, and the specific buffer components. numberanalytics.comphotophysics.com PIPES-based buffers are frequently employed in crystallization screens to identify optimal conditions for crystal growth. bostonbioproducts.comhamptonresearch.com For instance, kits containing a range of PIPES buffer concentrations and pH values are commercially available to systematically screen for the ideal crystallization environment. hamptonresearch.com The low UV absorbance of PIPES is an added advantage in spectroscopic measurements associated with protein characterization. rpicorp.comhbdsbio.com

In the field of electron microscopy , PIPES buffer has been shown to provide superior preservation of ultrastructural details in both mammalian and marine tissues compared to some inorganic buffers. nih.gov It is particularly advantageous for studies requiring long fixation times, as it minimizes the loss of cellular components like lipids. wikipedia.orgnih.gov For example, a combination of glutaraldehyde (B144438) and formaldehyde (B43269) in a PIPES buffer has been successfully used for the fixation of fungal zoospores for both fluorescence and electron microscopy. wikipedia.org

Furthermore, PIPES-based buffers are crucial in cell culture applications. biocompare.com Their ability to maintain a stable pH within the physiological range is vital for cell viability and growth. biocompare.com The impermeability of the PIPES molecule to cell membranes ensures that it does not interfere with cellular processes. biocompare.com

The development of novel formulations often involves the combination of PIPES monosodium salt hydrate (B1144303) with other reagents to create buffers tailored for specific needs. For example, in cation-exchange chromatography, low concentrations of PIPES buffer are utilized. hbdsbio.com The stability of PIPES and its resistance to significant pKa changes with temperature fluctuations further enhance its reliability in these specialized applications. hbdsbio.com

Computational and In Silico Modeling of PIPES Monosodium Salt Hydrate-Biomolecule Interactions

Computational and in silico modeling techniques are increasingly used to understand the intricate interactions between buffer components and biomolecules. These methods provide insights that are often difficult to obtain through experimental approaches alone.

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of biomolecules in different buffer environments at an atomic level. nih.gov For instance, coarse-grained MD simulations have been employed to study the assembly of nanoparticles formed by polymers and siRNA, where the buffer conditions, including the type of buffer used, were shown to influence nanoparticle structure. nih.gov While these studies may use various buffer types, the principles and methodologies are directly applicable to understanding how PIPES monosodium salt hydrate specifically interacts with and influences the stability and conformation of proteins, nucleic acids, and other biomolecules. nih.gov Constant pH MD simulations, a more advanced technique, allow for the dynamic protonation states of both the biomolecule and the buffer to be modeled, providing a more accurate representation of the system's behavior. chemrxiv.org

In silico prediction of buffer solubility is another area of active research. nih.govresearchgate.net Artificial neural network (ANN) models have been developed to predict the solubility of organic compounds in buffer solutions at specific pH values, mimicking physiological conditions. nih.govresearchgate.net These models utilize quantum-mechanical and other molecular descriptors to estimate solubility, which is a critical parameter in drug discovery and formulation development. researchgate.net Such predictive models can be applied to understand and optimize the solubility of various compounds in PIPES-based buffer systems.

These computational approaches are instrumental in:

Rational Buffer Design: Predicting the effect of PIPES on biomolecular stability and function, guiding the design of optimal buffer formulations.

Understanding Interaction Mechanisms: Elucidating the specific non-covalent interactions (e.g., electrostatic, van der Waals) between PIPES molecules and the surface of biomolecules.

Interpreting Experimental Data: Providing a molecular basis for experimentally observed phenomena, such as the enhanced stability of a protein in a particular PIPES buffer formulation.

Integration of PIPES Monosodium Salt Hydrate in Multi-Omics Sample Preparation Workflows

Multi-omics approaches, which involve the comprehensive analysis of various classes of biomolecules (e.g., proteins, metabolites, lipids) from a single sample, are becoming increasingly important in systems biology. nih.gov The sample preparation stage is critical for the success of these analyses, and the choice of buffer can significantly impact the quality and reproducibility of the results. nih.govnih.gov

PIPES monosodium salt hydrate is finding its place in these complex workflows due to its favorable properties. In proteomics , the initial steps of cell lysis and protein extraction often require buffers that can efficiently solubilize proteins while being compatible with downstream processing steps like enzymatic digestion and mass spectrometry (MS). thermofisher.comresearchgate.net While many workflows use detergents and chaotropic agents for lysis, the subsequent removal of these interfering substances is crucial. nih.govrsc.org PIPES, being a zwitterionic buffer with low reactivity, can be a component of lysis buffers in workflows that aim to minimize sample manipulation.

Modern proteomics sample preparation methods, such as the single-pot, solid-phase-enhanced sample preparation (SP3), are designed for rapid and efficient processing of protein samples. researchgate.net These methods are compatible with a wide range of buffers, and PIPES can be used in the initial lysis and binding steps before the proteins are captured on paramagnetic beads for subsequent washing and digestion.

In metabolomics , the goal is to extract and analyze a wide range of small molecules. youtube.comyoutube.com The extraction method and the buffer used are critical to ensure the comprehensive recovery of metabolites. nih.gov While organic solvents are often used for extraction, aqueous buffers are necessary for certain sample types and for maintaining pH stability during processing. youtube.com The use of a well-characterized buffer like PIPES can contribute to the standardization and reproducibility of metabolomics workflows. nih.gov

The development of streamlined multi-omics workflows, such as the Bead-enabled Accelerated Monophasic Multi-omics (BAMM) method, aims to simplify and expedite the preparation of lipids, metabolites, and proteins from a single sample. nih.gov These integrated workflows often involve a series of extraction and purification steps where maintaining a stable pH is essential, highlighting the potential for incorporating PIPES-based buffers.

The key advantages of integrating PIPES monosodium salt hydrate into multi-omics workflows include:

Compatibility: Its chemical inertness makes it compatible with a wide range of downstream analytical techniques, including mass spectrometry. thermofisher.compsu.edunih.gov

pH Stability: It ensures a stable pH environment during the critical steps of lysis, extraction, and enzymatic reactions. bio-world.comvwr.com

Minimal Interference: Its low tendency to interact with metal ions and its transparency in the UV range minimize potential interference in analytical measurements. rpicorp.comhbdsbio.com

常见问题

Basic Research Questions

Q. How should researchers design experiments to evaluate the buffering capacity of PIPES monosodium salt hydrate in physiological conditions?

  • Methodological Answer : Begin by preparing solutions at varying concentrations (e.g., 10–200 mM) and test pH stability under controlled temperatures (25°C–37°C) using a calibrated pH meter. Include controls with alternative buffers (e.g., HEPES or Tris) to compare protonation/deprotonation kinetics. Measure buffering efficiency in simulated biological fluids (e.g., cell culture media) to assess interference from ions like Ca²⁺ or Mg²⁺ .

Q. What analytical techniques are most reliable for confirming the purity and hydration state of PIPES monosodium salt hydrate?

  • Methodological Answer : Use thermogravimetric analysis (TGA) to quantify water content and differentiate between hydrated and anhydrous forms. Pair this with high-performance liquid chromatography (HPLC) to detect organic impurities and inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis. Cross-validate results with Karl Fischer titration for precise water quantification .

Q. How can researchers optimize the solubility of PIPES monosodium salt hydrate in aqueous systems for cell-based assays?

  • Methodological Answer : Pre-dissolve the compound in ultrapure water at 50°C while stirring, then filter through a 0.22 µm membrane to remove particulate matter. For low-solubility scenarios, test co-solvents like DMSO (<1% v/v) and monitor osmolality to avoid cell stress. Document batch-specific solubility variations and adjust protocols accordingly .

Advanced Research Questions

Q. How should researchers address contradictions in reported pKa values of PIPES monosodium salt hydrate across different studies?

  • Methodological Answer : Replicate experiments under identical conditions (ionic strength, temperature, and instrumentation) as conflicting studies. Use deuterium NMR to directly measure proton exchange rates in D₂O solutions. Compare results with computational models (e.g., COSMO-RS) to isolate methodological vs. compound-specific discrepancies .

Q. What strategies are effective for isolating the impact of hydration state on PIPES monosodium salt hydrate’s reactivity in enzyme inhibition assays?

  • Methodological Answer : Prepare parallel assays with rigorously dehydrated (vacuum-dried) and hydrated batches. Monitor enzyme kinetics (e.g., Km and Vmax) using stopped-flow spectroscopy. Use X-ray crystallography to resolve structural changes in enzyme active sites caused by hydration-dependent buffer interactions .

Q. How can researchers validate the suitability of PIPES monosodium salt hydrate for novel applications, such as cryopreservation or nanoparticle synthesis?

  • Methodological Answer : Conduct pilot studies comparing PIPES with established buffers in target applications. For cryopreservation, measure post-thaw cell viability and ROS levels. For nanoparticle synthesis, characterize size distribution (via dynamic light scattering) and surface charge (zeta potential) while varying buffer concentration and pH .

Q. What statistical approaches are recommended for integrating heterogeneous data (e.g., spectroscopic, chromatographic, and kinetic) in PIPES-related studies?

  • Methodological Answer : Apply mixed-methods analysis: Use SPSS for quantitative data (ANOVA, regression) and NVivo for qualitative thematic coding of observational notes. Triangulate findings via joint displays, highlighting convergence/divergence between datasets. Validate models with bootstrapping or permutation tests .

Methodological Notes

  • Data Contradiction Analysis : Always report batch numbers, synthesis protocols, and storage conditions to contextualize variability .
  • Ethical Replication : Share raw datasets and analytical workflows in public repositories (e.g., Zenodo) to facilitate cross-study validation .
  • Instrument Calibration : Regularly calibrate pH meters and spectrophotometers using NIST-traceable standards to minimize measurement drift .

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